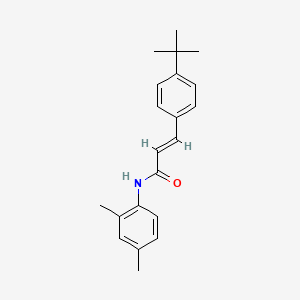![molecular formula C20H14Cl2O6 B10960108 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B10960108.png)
3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate is a synthetic organic compound characterized by its complex molecular structure. This compound features a dichlorobenzyl group, a benzodioxole moiety, and a furan carboxylate ester, making it a molecule of interest in various fields of chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step often starts with the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Furan Carboxylate: The furan ring is typically synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Esterification: The furan-2-carboxylic acid is esterified with 3,4-dichlorobenzyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand for certain proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the furan carboxylate ester can form hydrogen bonds with active site residues, modulating the activity of the target protein.
相似化合物的比较
Similar Compounds
3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxamide: Similar structure but with an amide group instead of an ester.
3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorobenzyl and benzodioxole groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C20H14Cl2O6 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC 名称 |
(3,4-dichlorophenyl)methyl 5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C20H14Cl2O6/c21-15-4-1-12(7-16(15)22)9-25-20(23)18-6-3-14(28-18)10-24-13-2-5-17-19(8-13)27-11-26-17/h1-8H,9-11H2 |
InChI 键 |
SZDHXJBHHGVKNR-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960029.png)
![4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B10960036.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960043.png)
![4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960049.png)

![2-Amino-4-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10960061.png)
![N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B10960069.png)
![2-Bromophenyl 5-[(naphthalen-1-yloxy)methyl]furan-2-carboxylate](/img/structure/B10960077.png)
![(4-Benzylpiperidin-1-yl){5-[(naphthalen-2-yloxy)methyl]furan-2-yl}methanone](/img/structure/B10960078.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960083.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10960084.png)
![5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960095.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960096.png)
![[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960113.png)
